

Crystal Structure of 4-Chloro-8-iodoquinazoline: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-8-iodoquinazoline

Cat. No.: B175156

[Get Quote](#)

Despite a comprehensive search of crystallographic databases and the scientific literature, the specific crystal structure of **4-Chloro-8-iodoquinazoline** has not been experimentally determined or publicly reported. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols for its determination, cannot be provided at this time.


While the synthesis of **4-Chloro-8-iodoquinazoline** has been described in the context of its use as an intermediate in the preparation of other compounds, its isolation as a single crystal and subsequent X-ray diffraction analysis do not appear to have been published.[1] Chemical suppliers list the compound, confirming its existence and commercial availability.[2][3][4]

This guide will, therefore, outline the general methodologies and theoretical considerations that would be applied to the determination and analysis of the crystal structure of **4-Chloro-8-iodoquinazoline**, should a suitable crystal be obtained.

Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a novel compound like **4-Chloro-8-iodoquinazoline** would follow a well-established experimental pipeline. This process is visualized in the workflow diagram below.

Hypothetical Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Key Experimental Protocols

Should the crystal structure of **4-Chloro-8-iodoquinazoline** be pursued, the following experimental protocols would be fundamental.

Synthesis and Purification

The synthesis of **4-Chloro-8-iodoquinazoline** would likely follow established methods for the formation of the quinazoline ring system, followed by halogenation. A reported synthesis involves the regioselective metalation of 4-chloroquinazoline followed by quenching with iodine to yield **4-chloro-8-iodoquinazoline**.^[1] Following synthesis, the crude product would be purified using techniques such as column chromatography or recrystallization to achieve the high purity necessary for obtaining diffraction-quality crystals.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For a small organic molecule like **4-Chloro-8-iodoquinazoline**, several crystallization techniques would be employed:

- Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
- Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.
- Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

Single-Crystal X-ray Diffraction

A suitable single crystal would be mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson synthesis. This initial structural model is then refined against the experimental data, adjusting atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Anticipated Structural Features of 4-Chloro-8-iodoquinazoline

Based on the known structures of related quinazoline derivatives, we can anticipate some features of the **4-Chloro-8-iodoquinazoline** crystal structure. The quinazoline ring system is expected to be largely planar. The chlorine and iodine substituents will influence the electronic properties and intermolecular interactions within the crystal lattice. It is likely that the crystal packing would be governed by weak intermolecular interactions such as halogen bonding (C–I…N or C–Cl…N) and π – π stacking between the aromatic rings of adjacent molecules.

Data Presentation (Hypothetical)

If crystallographic data were available, it would be presented in tables for clarity and ease of comparison.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for **4-Chloro-8-iodoquinazoline**.

Parameter	Value (Hypothetical)
Empirical formula	C ₈ H ₄ ClIN ₂
Formula weight	290.49 g/mol
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = X.XXX Å, α = 90°
b = Y.YYY Å, β = YY.YYY°	
c = Z.ZZZ Å, γ = 90°	
Volume	VVV.V Å ³
Z	4
Density (calculated)	D.DDD Mg/m ³
Absorption coefficient	$\mu.\mu\mu\mu$ mm ⁻¹
F(000)	FFF
Crystal size	X.X × Y.Y × Z.Z mm ³
Theta range for data collection	0.0° to 00.0°
Reflections collected	NNNNN
Independent reflections	nnnnn [R(int) = 0.0XXX]
Completeness to theta	99.9 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / params	nnnn / 0 / ppp
Goodness-of-fit on F ²	G.GGG
Final R indices [$ I >2\sigma(I)$]	R ₁ = 0.0XXX, wR ₂ = 0.0YYY

R indices (all data) $R_1 = 0.0ZZZ, wR_2 = 0.0WWW$

Largest diff. peak/hole $P.PPP$ and $-H.HHH \text{ e.}\text{\AA}^{-3}$

Table 2: Hypothetical Selected Bond Lengths (\AA) and Angles ($^\circ$) for **4-Chloro-8-iodoquinazoline**.

Bond	Length (\AA)	Atoms	Angle ($^\circ$)
I(1)-C(8)	L.LLL(l)	C(7)-C(8)-C(8a)	A.AA(a)
Cl(1)-C(4)	M.MMM(m)	N(3)-C(4)-C(4a)	B.BB(b)
N(1)-C(2)	N.NNN(n)	C(2)-N(1)-C(8a)	C.CC(c)
N(1)-C(8a)	O.OOO(o)	C(2)-N(3)-C(4)	D.DD(d)
N(3)-C(2)	P.PPP(p)
N(3)-C(4)	Q.QQQ(q)

Conclusion

While a definitive guide to the crystal structure of **4-Chloro-8-iodoquinazoline** cannot be presented due to the absence of experimental data, this document outlines the necessary experimental framework and theoretical considerations for its determination. The synthesis of this compound is known, making the primary obstacle to its structural elucidation the growth of single crystals of sufficient quality for X-ray diffraction analysis. The future determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, providing insights into its solid-state properties and intermolecular interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 125096-73-3: 4-Chloro-8-iodoquinazoline | CymitQuimica [cymitquimica.com]
- 3. 4-Chloro-8-iodoquinazoline | 125096-73-3 [chemicalbook.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- To cite this document: BenchChem. [Crystal Structure of 4-Chloro-8-iodoquinazoline: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175156#crystal-structure-of-4-chloro-8-iodoquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com